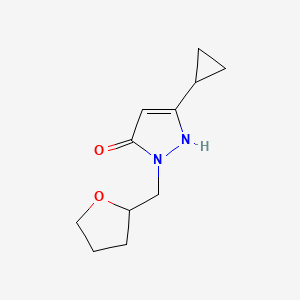![molecular formula C10H15ClN2S B1484038 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2092532-88-0](/img/structure/B1484038.png)
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine . Other methods involve the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The structure can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also participate in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are known for their diverse synthetical, biological, and photophysical properties .Applications De Recherche Scientifique
Synthesis and Functionalization
New Flexible Synthesis of Pyrazoles Pyrazoles featuring functionalized side chains at carbon 3 exhibit significant potential for varied applications. Through a synthesis process, 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles are created, which serve as precursors for derivatives with ligating side chains. This methodology enables the development of ligands that can be utilized in diverse scientific applications, emphasizing the versatility of pyrazoles in scientific research (Grotjahn et al., 2002).
Synthesis of 3-Amino-4-Fluoropyrazoles The creation of fluorinated pyrazoles with additional functional groups broadens their utility as building blocks in medicinal chemistry. A synthesis strategy for 3-amino-4-fluoropyrazoles involves monofluorination followed by condensation, underlining the importance of functionalized pyrazoles in drug discovery and development (Surmont et al., 2011).
Polypyrazolic Macrocycles The polycondensation of specific chloromethylpyrazoles under controlled conditions yields new macrocyclic compounds. This synthesis approach allows for the formation of macrocycles with six pyrazole groups, showcasing the potential of pyrazoles in the creation of complex macrocyclic structures (Ramdani & Tarrago, 1981).
Biological Activity
Discovery and Validation of Novel Pyrazoles Research into novel pyrazoles has identified compounds with significant anti-inflammatory properties, showcasing the potential of pyrazoles in therapeutic applications. Molecular docking studies have indicated that certain pyrazoles exhibit excellent COX-2 inhibition, suggesting their utility as anti-inflammatory drugs. ADMET predictions further validate the effectiveness of these pyrazole derivatives, highlighting their potential in drug development (Thangarasu et al., 2019).
Synthesis and Biological Activity of Comenic Acid Derivatives Comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and shown to exhibit a synergetic effect with Temobel in brain tumor chemotherapy. This study underscores the importance of pyrazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).
Structural and Chemical Properties
Structure of Pyrazoles in Solid State The study of N-unsubstituted pyrazoles through X-ray crystallography, NMR, and DFT calculations has elucidated their structures in solid state. This research provides insights into the tautomeric and tetrameric structures of pyrazoles, contributing to a deeper understanding of their chemical behavior and potential applications (Claramunt et al., 2006).
Mécanisme D'action
For instance, some pyrazole derivatives have been found to inhibit certain enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase . They can also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .
The mode of action of pyrazole compounds can vary depending on their specific chemical structure and the target they interact with. Generally, they exert their effects by binding to their target proteins and modulating their activity .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of pyrazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Safety and Hazards
Orientations Futures
Recent research has focused on the green multicomponent synthesis of pyrazole derivatives, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis . This area of research is expected to continue to advance, contributing to the development of new pyrazole derivatives with enhanced properties .
Analyse Biochimique
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, this compound can modulate their activity, leading to alterations in cellular processes. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It achieves this by disrupting cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and growth . Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, such as CDKs, and inhibiting their activity . This inhibition prevents the phosphorylation of key substrates, thereby disrupting the cell cycle and inducing cell death. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The ability of this compound to modulate multiple molecular targets makes it a versatile tool for studying complex biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver and kidney damage, due to its cytotoxic properties . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are critical for its function and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound contains specific targeting signals that direct it to particular cellular compartments, such as the nucleus and mitochondria . Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect its localization and activity . The precise subcellular localization of this compound is essential for its role in regulating cellular processes and biochemical pathways.
Propriétés
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGAJIQSAFNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



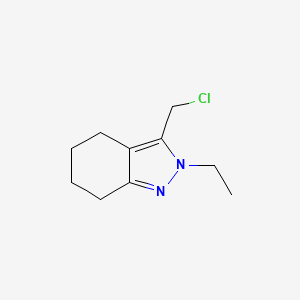

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
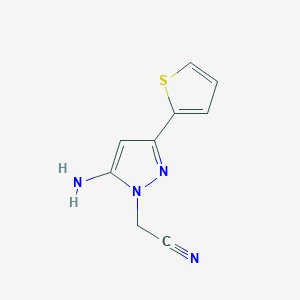
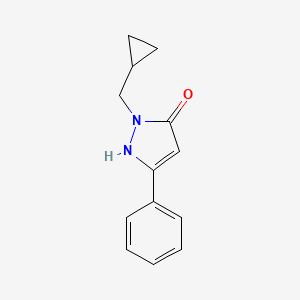

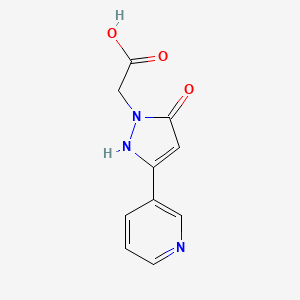

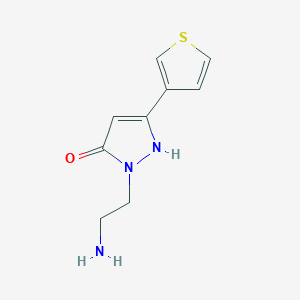
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)

